N-pentyltetradecan-1-amine

Description

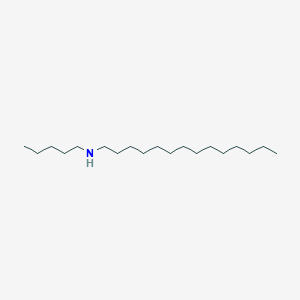

N-Pentyltetradecan-1-amine is a secondary amine featuring a tetradecyl (C14) backbone and an N-pentyl substituent. Its synthesis likely follows reductive alkylation or nucleophilic substitution routes, similar to methods described for N-methyl analogues .

Properties

IUPAC Name |

N-pentyltetradecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-3-5-7-8-9-10-11-12-13-14-15-17-19-20-18-16-6-4-2/h20H,3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFZEDPUQJRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-pentyltetradecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of primary amines with alkyl halides. For instance, the reaction between tetradecylamine and pentyl bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the use of high-pressure reactors can help in achieving the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: N-pentyltetradecan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Hydrocarbons.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-pentyltetradecan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.

Biology: This compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: this compound derivatives are explored for their potential as antimicrobial agents.

Industry: It is used in the formulation of lubricants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-pentyltetradecan-1-amine involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Structural Impact on Physicochemical Properties :

- Chain Length : Longer alkyl chains (e.g., C14 in this compound vs. C7 in N,N-diethylheptan-1-amine) increase hydrophobicity, enhancing surfactant capabilities but reducing water solubility .

- Substituent Effects : N,N-Dimethyl groups (as in N,N-dimethyltetradecan-1-amine) improve thermal stability and ionic character, making them suitable for quaternary ammonium salts . Conversely, bulky substituents like benzyl (N-benzyl-N-methyldecan-1-amine) introduce steric hindrance, affecting reactivity in pharmaceutical synthesis .

Synthetic Routes :

- Reductive alkylation (using aldehydes and reducing agents like NaBH4) is common for N-alkyl amines .

- Microwave-assisted methods reduce reaction times for symmetric amines like N-pentadecylpentadecan-1-amine .

Applications :

- Surfactants : N,N-Dimethyltetradecan-1-amine and this compound are precursors for cationic surfactants due to their amphiphilic nature .

- Pharmaceuticals : N-Benzyl derivatives show promise in antifungal and antibiotic applications .

- Agrochemicals : Chlorinated analogues (e.g., 2-chloro-N-methyldodecan-1-amine) may serve as pesticide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.